N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-2-29-16-6-4-3-5-13(16)24-20(28)26-10-7-14-17(12-26)30-19(23-14)25-18(27)15-11-21-8-9-22-15/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEOOSBUYUKEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The thiazolo[5,4-c]pyridine core distinguishes the target compound from analogues with thieno[3,2-c]pyridine or pyrazolo[3,4-d]thiazole systems (Table 1).
Table 1: Core Structure and Substituent Comparison
- Thiazolo vs. This difference may influence target selectivity or metabolic stability .
- Pyrazine vs. Pyrrolidine Substituents : The pyrazine carboxamido group in the target compound offers hydrogen-bonding capability absent in ’s Boc-pyrrolidine derivatives, which may improve binding affinity to enzymatic targets .
Key Research Findings
Structural Flexibility : The thiazolo[5,4-c]pyridine core accommodates diverse substituents (e.g., pyrazine, ethoxyphenyl), enabling tailored interactions with biological targets .
Stereochemical Complexity : Analogues like clopidogrel demonstrate the importance of stereochemical resolution for therapeutic efficacy, a consideration absent in the target compound’s current data .
Antimicrobial Potential: Thieno derivatives outperform reference antibiotics, suggesting that the target compound’s pyrazine-thiazolo hybrid could be explored for similar applications .
Q & A
Q. What are the established multi-step synthetic routes for this compound, and how can intermediate purity be ensured?
The synthesis typically involves:
- Step 1 : Condensation of a pyrazine-2-carboxylic acid derivative with a thiazolo-pyridine precursor under reflux conditions using coupling agents like EDCI or HOBt .
- Step 2 : Cyclization of intermediates via nucleophilic acyl substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., DBU) to stabilize reactive intermediates .
- Purity Control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase columns (C18) ensures >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural fidelity at each step .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and verifies amide bond formation (NH peaks at δ 8.2–9.0 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiazolo-pyridine and pyrazine rings (e.g., 80.94° deviation observed in analogous compounds) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₆O₃S: 479.1556) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final coupling step?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, achieving yields >80% under inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates, reducing side-product formation .
- Temperature Gradients : Stepwise heating (40°C → 100°C) minimizes thermal decomposition of the pyrazine-carboxamido group .
Q. What strategies resolve contradictions in bioactivity data across assay systems?
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to cross-validate kinase inhibition data. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from ATP concentration variations .
- Control Experiments : Include reference inhibitors (e.g., staurosporine) to normalize inter-assay variability .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify species-specific degradation pathways affecting in vivo vs. in vitro results .
Q. How can computational modeling predict binding interactions with kinase targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., hydrophobic interactions with pyrazine ring and hydrogen bonds with carboxamide groups) .
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .
- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (e.g., KD = 15 nM for EGFR kinase) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, logP values >3.5 (calculated via ChemAxon) predict poor aqueous solubility, necessitating co-solvents (e.g., 10% DMSO) in biological assays .
- pH-Dependent Solubility : Test solubility across pH 3–8; protonation of the pyrazine nitrogen at acidic pH increases solubility by 5-fold .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via LC-MS; <10% degradation after 24 hours indicates robustness .
- Plasma Stability Assays : Incubate with human plasma (37°C, 4 hours); >90% recovery via protein precipitation (ACN) confirms metabolic resistance .
Structural-Activity Relationship (SAR) Guidance
Q. Which modifications enhance selectivity for kinase targets?
- Substituent Engineering : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic pocket binding, reducing off-target effects (e.g., 10-fold selectivity gain in JAK2 vs. JAK1) .
- Ring Hybridization : Fuse thiazolo-pyridine with pyrimidine (as in ) to enhance π-π stacking with conserved kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
